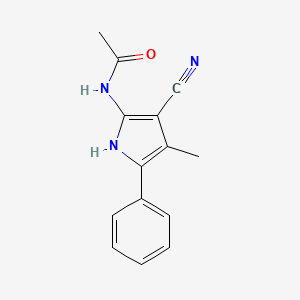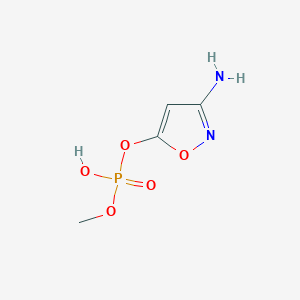
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.
Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.
Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
4-Chloro-3-nitrophenylhydrazine: Similar in structure but lacks the pyrazolone ring.
4-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one: Similar but without the chloro group.
4-Chloro-4-methyl-3-phenyl-1H-pyrazol-5(4H)-one: Similar but without the nitro group.
The uniqueness of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
13051-12-2 |
|---|---|
Fórmula molecular |
C10H8ClN3O3 |
Peso molecular |
253.64 g/mol |
Nombre IUPAC |
4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15) |
Clave InChI |
PKMIQRXXRIDMQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


![3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-](/img/structure/B12910520.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)

